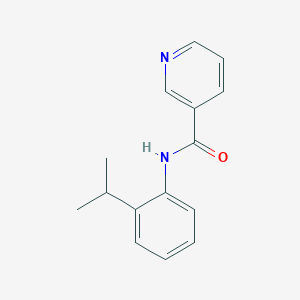

![molecular formula C17H10F3NO3 B5504007 2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B5504007.png)

2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide

Overview

Description

Synthesis Analysis

Synthesis of chromene derivatives like 2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide often involves strategies like the one-pot three-component condensation, as seen in the synthesis of related compounds. For instance, Jadhav et al. (2018) described a metal-free synthesis approach for chromene derivatives using a catalytic amount of polystyrene-supported p-toluenesulfonic acid, highlighting an efficient, eco-friendly procedure that might be applicable to the synthesis of our target compound (Jadhav, Lim, Jeong, & Jeong, 2018).

Molecular Structure Analysis

The molecular structure of chromene derivatives is often characterized by planarity and the presence of intramolecular hydrogen bonding. Gomes et al. (2015) analyzed the crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, revealing that these molecules exhibit planar structures and anti conformations, which might be similar to the structural characteristics of this compound (Gomes, Low, Cagide, & Borges, 2015).

Chemical Reactions and Properties

Chromene derivatives are known for their reactivity, particularly in reactions involving the chromene moiety. The work by Lukashenko et al. (2017) demonstrates the reactivity of chromene derivatives in forming 4H-chromenes and 1H-benzo[f]chromenes through reactions with o-quinone methide precursors and push-pull enaminoketones. This indicates the potential chemical reactivity of our compound in similar synthetic pathways (Lukashenko, Osyanin, Osipov, & Klimochkin, 2017).

Physical Properties Analysis

The physical properties of chromene derivatives, such as solubility and crystallinity, can be inferred from studies like that of Reis et al. (2013), which investigated the crystalline forms of chromene-2-carboxamides. Such studies provide insights into the polymorphism, solubility, and stability of chromene compounds, which are essential for their application in various fields (Reis, Gaspar, Borges, Gomes, & Low, 2013).

Chemical Properties Analysis

The chemical properties of this compound can be related to its reactivity towards nucleophiles, electrophiles, and its behavior in various chemical environments. Studies like that by Barkov et al. (2016) on similar chromene derivatives elucidate the electrophilic and nucleophilic sites within the chromene core, guiding the understanding of its chemical behavior in synthetic and biological contexts (Barkov, Korotaev, Kotovich, Zimnitskiy, Kutyashev, & Sosnovskikh, 2016).

Scientific Research Applications

Crystal Structure and Molecular Conformation

- Studies on derivatives of 2H-chromene-3-carboxamide, such as 4-Oxo-N-phenyl-4H-chromene-2-carboxamide, reveal insights into their crystal structures and molecular conformations. These structures exhibit anti-rotamer conformations about the C-N bond with variations in the amide O atom's orientation relative to the pyran ring's O atom (Reis et al., 2013).

Biological Evaluation and Antimicrobial Activity

- Research on similar compounds, such as 2-oxo-2H-chromene-3-carboxamide derivatives, highlights their antimicrobial properties. These derivatives have been synthesized and evaluated for their biological activities, particularly as antimicrobial agents (Azab et al., 2017).

Application in Drug Discovery

- N-phenyl-4-oxo-4H-chromene-3-carboxamides, closely related to 2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide, have been studied for their pharmacological activities. For instance, they exhibit different inhibition activities against human monoamine oxidase B (h-MAO-B), suggesting potential applications in drug discovery (Gomes et al., 2015).

Synthesis and Application in Organic Chemistry

- The synthesis of novel organic ligands based on 2-oxo-2H-chromene-3-carboxamide and their metal complexes demonstrates the relevance of these compounds in organic and inorganic chemistry. The study of their crystal structures and electrochemical properties adds to the understanding of their potential applications (Myannik et al., 2018).

Advanced Material Research

- In the field of materials science, chromene derivatives, including those similar to this compound, have been synthesized and characterized for their potential use in advanced materials. This includes analysis of their spectroscopic, structural, and non-linear optical properties (Arif et al., 2022).

properties

IUPAC Name |

2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F3NO3/c18-17(19,20)11-5-3-6-12(9-11)21-15(22)13-8-10-4-1-2-7-14(10)24-16(13)23/h1-9H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUJVKNPEQUAAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5503930.png)

![4-methyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5503955.png)

![4-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5503968.png)

![3-(4-fluorophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5503971.png)

![ethyl (6,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B5503978.png)

![2-phenyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B5503992.png)

![8-[(3-chloro-2,6-difluorophenyl)acetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5503993.png)

![2-[4-(1-azepanyl)-2-quinazolinyl]phenol](/img/structure/B5504018.png)

![(1S*,5R*)-6-propyl-3-{[3-(trifluoromethyl)phenyl]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5504022.png)

![4-[(3-chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime](/img/structure/B5504028.png)

![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5504033.png)